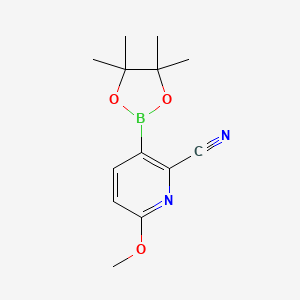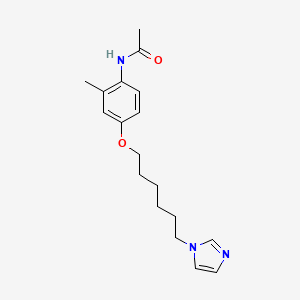
(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid is a synthetic compound commonly used in organic chemistry and peptide synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable processes compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Protection and Deprotection: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate and removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), methanol, aluminum chloride (AlCl3), trimethylsilyl iodide (TMSI).
Major Products
The major products formed from these reactions include the Boc-protected amino acid and the deprotected amine.
Wissenschaftliche Forschungsanwendungen
(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including hydrophobic peptides and peptides containing ester and thioester moieties.
Biological Research: It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections.
Wirkmechanismus
The mechanism of action of (S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its specific structure, which includes a benzyl group and a Boc-protected amino group. This combination makes it particularly useful in peptide synthesis and organic chemistry.
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2S)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-11-7-10-14(15(19)20)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
PXMNZUAAPPDZPP-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)



![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)


![5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B12948066.png)

